molecular formula C19H19ClN2O3 B5716229 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(3-chlorobenzyl)piperazine

1-(1,3-benzodioxol-5-ylcarbonyl)-4-(3-chlorobenzyl)piperazine

Cat. No. B5716229
M. Wt: 358.8 g/mol
InChI Key: NOWWCHOJLCAFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylcarbonyl)-4-(3-chlorobenzyl)piperazine, also known as BDPC, is a chemical compound that belongs to the class of piperazine derivatives. BDPC is a psychoactive drug that has been used in scientific research to study its mechanism of action and physiological effects.

Mechanism of Action

1-(1,3-benzodioxol-5-ylcarbonyl)-4-(3-chlorobenzyl)piperazine acts as a serotonin receptor agonist, which means that it binds to and activates the serotonin receptor. This leads to an increase in the levels of serotonin in the brain, which is associated with mood regulation and anxiety reduction. This compound has also been shown to have an affinity for the dopamine receptor, which plays a role in reward and motivation.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in animal studies. It has also been shown to increase locomotor activity and induce hyperthermia. This compound has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.

Advantages and Limitations for Lab Experiments

1-(1,3-benzodioxol-5-ylcarbonyl)-4-(3-chlorobenzyl)piperazine has been used in scientific research to study the effects of serotonin and dopamine on the central nervous system. It has been found to be a useful tool for studying the mechanism of action of these neurotransmitters. However, one limitation of using this compound in lab experiments is that it is a psychoactive drug with potential side effects, which may confound the results of the study.

Future Directions

There are several future directions for the study of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(3-chlorobenzyl)piperazine. One potential direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to study the long-term effects of this compound use, including its potential for addiction and tolerance. Additionally, this compound may have potential as a therapeutic agent for the treatment of anxiety and depression, and further studies are needed to explore this possibility.

Synthesis Methods

1-(1,3-benzodioxol-5-ylcarbonyl)-4-(3-chlorobenzyl)piperazine can be synthesized by the reaction of 3-chlorobenzylamine with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylcarbonyl)-4-(3-chlorobenzyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to have an affinity for the serotonin receptor, which plays a role in mood regulation, anxiety, and depression. This compound has also been studied for its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c20-16-3-1-2-14(10-16)12-21-6-8-22(9-7-21)19(23)15-4-5-17-18(11-15)25-13-24-17/h1-5,10-11H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWWCHOJLCAFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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